molecular formula C10H8O3 B3190267 7-hydroxy-3-methyl-2H-chromen-2-one CAS No. 4069-67-4

7-hydroxy-3-methyl-2H-chromen-2-one

Cat. No. B3190267
CAS RN: 4069-67-4
M. Wt: 176.17 g/mol
InChI Key: ZLQJVGSVJRBUNL-UHFFFAOYSA-N
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Description

7-hydroxy-3-methyl-2H-chromen-2-one is a natural product found in Halocnemum strobilaceum . It is also known as Hymecromone, a coumarin derivative that lacks anticoagulant properties but possesses choleretic and biliary antispasmodic activity .


Synthesis Analysis

The synthesis of 7-hydroxy-3-methyl-2H-chromen-2-one involves several steps. The yield is 89%, with a melting point of 240–241 °C . The synthesis methods are carried out in the classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The 2H-chromen-2-one ring system, also known as coumarin, is planar . The structure can be represented by the IUPAC name 7-hydroxy-3-methylchromen-2-one and the InChI code 1S/C10H8O3/c1-6-4-7-2-3-8 (11)5-9 (7)13-10 (6)12/h2-5,11H,1H3 .


Chemical Reactions Analysis

The chemical reactions of 7-hydroxy-3-methyl-2H-chromen-2-one are complex and involve various processes. For instance, condensation of 2-hydroxyacetophenone with trichloroacetonitrile in the presence of N-methylanilinomagnesium bromide affords a product, which is converted into 2-(trichloromethyl)chromones upon treatment with concentrated hydrochloric acid .


Physical And Chemical Properties Analysis

The molecular weight of 7-hydroxy-3-methyl-2H-chromen-2-one is 176.17 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 257 . The compound is white to yellow solid .

Scientific Research Applications

Medical and Biomedical Research

Coumarin derivatives, including 7-hydroxy-3-methyl-2H-chromen-2-one, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Industrial Applications

These compounds have wide-ranging applications in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

Novel compounds of coumarin derivatives are utilized in drug and pesticidal preparations . Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .

Synthesis of Derivatives

7-hydroxy-3-methyl-2H-chromen-2-one can be used in the synthesis of various derivatives . For example, it can react with allyl bromide, 1,1,3-trichloroprop-1-ene, and 1,3-dichlorobut-2-ene to give the corresponding ethers .

Inhibition Studies

The synthesized compounds of 7-hydroxy-3-methyl-2H-chromen-2-one have shown potent inhibition with IC 50 values in the nM range . This makes them valuable for studying the inhibition of various biological processes .

Ground-State Tautomerism and Excited-State Proton Transfer Studies

7-hydroxy-3-methyl-2H-chromen-2-one can be used as a simplified model for detailed theoretical studies that can reveal the ground-state tautomeric properties and excited-state proton transfer .

Safety and Hazards

The compound is classified as Acute Tox. 1 Dermal, Eye Irrit. 2, and Skin Irrit. 2 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and environmental release .

Future Directions

Given the valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . In recent years, there has been considerable research with coumarins being tested for various biological properties . Therefore, the future directions in the study of 7-hydroxy-3-methyl-2H-chromen-2-one could involve further exploration of its biological properties and potential applications in medicine.

properties

IUPAC Name

7-hydroxy-3-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQJVGSVJRBUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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